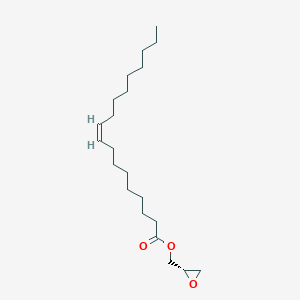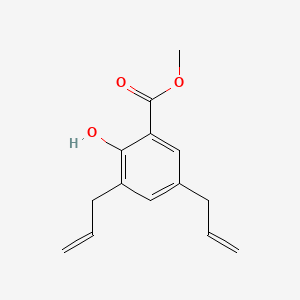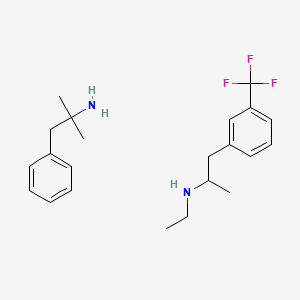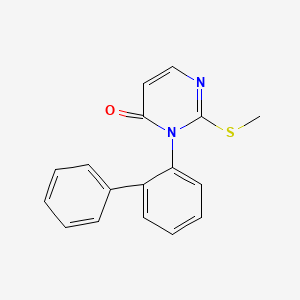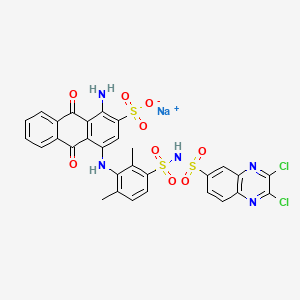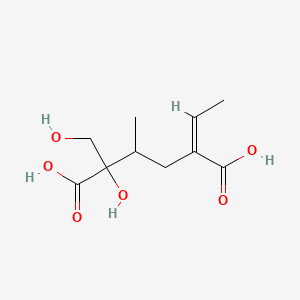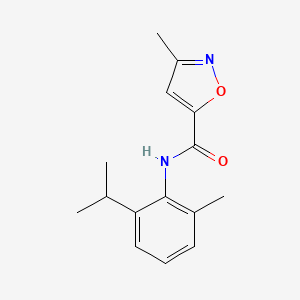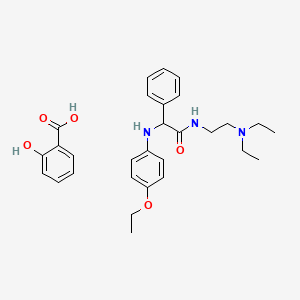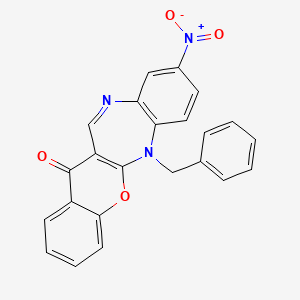
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 9-nitro-6-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 9-nitro-6-(phenylmethyl)- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 9-nitro-6-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzopyrano and benzodiazepine rings through cyclization of appropriate precursors.
Nitration: Introduction of the nitro group at the 9th position using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Benzylation: Addition of the phenylmethyl group through benzylation reactions using benzyl halides and suitable bases.
Industrial Production Methods
Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Various substitution reactions can occur, particularly at the nitro and benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as catalysts or ligands in various chemical reactions.
Biology and Medicine
Pharmacological Studies: Investigation of its potential as a therapeutic agent for various conditions.
Biological Activity: Studies on its effects on biological systems, including enzyme inhibition and receptor binding.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 9-nitro-6-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and benzodiazepine structure may play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Such as diazepam and lorazepam, known for their sedative and anxiolytic properties.
Benzopyrans: Such as coumarins, known for their anticoagulant and antimicrobial activities.
Uniqueness
The unique combination of benzopyrano and benzodiazepine structures, along with the nitro and phenylmethyl groups, may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
115396-39-9 |
|---|---|
Molecular Formula |
C23H15N3O4 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
6-benzyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C23H15N3O4/c27-22-17-8-4-5-9-21(17)30-23-18(22)13-24-19-12-16(26(28)29)10-11-20(19)25(23)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
RQDYTAAKAIEMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N=CC4=C2OC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)



